2-(1-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLIN-3-YL)PHENOL
Overview
Description
2-(1-{4-[(2-Fluorophenyl)methoxy]phenyl}benzo[f]quinolin-3-yl)phenol is a complex organic compound that features a quinoline core substituted with a phenol group and a fluorophenyl methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{4-[(2-Fluorophenyl)methoxy]phenyl}benzo[f]quinolin-3-yl)phenol typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorophenyl methanol with a suitable phenyl benzoquinoline derivative under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the coupling reactions. Solvents like dimethylformamide (DMF) or toluene are often used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1-{4-[(2-Fluorophenyl)methoxy]phenyl}benzo[f]quinolin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoline core can be reduced under hydrogenation conditions.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(1-{4-[(2-Fluorophenyl)methoxy]phenyl}benzo[f]quinolin-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(1-{4-[(2-Fluorophenyl)methoxy]phenyl}benzo[f]quinolin-3-yl)phenol involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, it can bind to specific proteins, inhibiting their activity and affecting cellular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.
Dichloroaniline: An aniline derivative with similar aromatic substitution patterns.
Uniqueness
2-(1-{4-[(2-Fluorophenyl)methoxy]phenyl}benzo[f]quinolin-3-yl)phenol is unique due to its combination of a quinoline core with a phenol and fluorophenyl methoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where such structural features are desirable.
Properties
IUPAC Name |
2-[1-[4-[(2-fluorophenyl)methoxy]phenyl]benzo[f]quinolin-3-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22FNO2/c33-28-11-5-2-8-23(28)20-36-24-16-13-22(14-17-24)27-19-30(26-10-4-6-12-31(26)35)34-29-18-15-21-7-1-3-9-25(21)32(27)29/h1-19,35H,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQPGOFRSIKLAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=CC=C4O)C5=CC=C(C=C5)OCC6=CC=CC=C6F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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